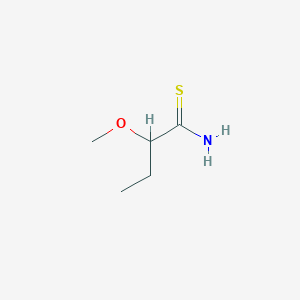

2-Methoxybutanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

2-methoxybutanethioamide |

InChI |

InChI=1S/C5H11NOS/c1-3-4(7-2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) |

InChI Key |

GLUWRNFDBCCOJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=S)N)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Methoxybutanethioamide

Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group in 2-Methoxybutanethioamide is more reactive than its carbonyl counterpart in amides. rsc.org This heightened reactivity stems from the lower electronegativity and greater polarizability of sulfur compared to oxygen, making the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom more prone to electrophilic attack. rsc.org

Nucleophilic Addition Reactions at the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group in 2-Methoxybutanethioamide is electrophilic due to the polarization of the C=S bond. This renders it susceptible to attack by a wide range of nucleophiles. libretexts.orgnih.gov The general mechanism involves the addition of a nucleophile to the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comresearchgate.net

The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydrides, lead to irreversible additions. chemistrysteps.com For instance, the reaction with a Grignard reagent would proceed through a tetrahedral intermediate, which upon workup, could lead to the formation of a secondary amine after desulfurization.

Weaker nucleophiles, such as amines and alcohols, can also add to the thiocarbonyl group, often in a reversible manner. chemistrysteps.com The transamidation of thioamides, for example, proceeds via the nucleophilic addition of an amine to the thiocarbonyl carbon. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions at the Thiocarbonyl Carbon of 2-Methoxybutanethioamide

| Nucleophile (Nu⁻) | Reagent Example | Product Type (after workup/further reaction) |

| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (2-Methoxybutanamine) |

| Alkyl/Aryl (R⁻) | Grignard Reagent (RMgX) | Secondary Amine |

| Amine (R₂NH) | Pyrrolidine | Transamidated Thioamide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | α-Aminonitrile (after desulfurization) |

Electrophilic Attack at the Sulfur and Nitrogen Atoms

The thioamide functional group possesses two main sites for electrophilic attack: the sulfur atom and, to a lesser extent, the nitrogen atom. The sulfur atom, with its lone pairs of electrons, is the more nucleophilic and softer site, making it the primary target for a variety of electrophiles. rsc.orglibretexts.org

Alkylation is a common reaction where electrophiles such as alkyl halides react with the sulfur atom to form a thioiminium salt. This intermediate can then be a precursor for further transformations. libretexts.org Similarly, acylation can occur at the sulfur atom.

While the nitrogen atom is less nucleophilic than the sulfur due to the delocalization of its lone pair into the C=S bond, it can still react with strong electrophiles, particularly if the sulfur atom is sterically hindered or electronically deactivated. libretexts.org

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thiocarbonyl group of 2-Methoxybutanethioamide is susceptible to oxidation. Controlled oxidation can lead to the formation of the corresponding S-oxide (sulfoxide), while stronger oxidizing agents or more forcing conditions can result in the S,S-dioxide (sulfone).

The oxidation of thioamides is a significant transformation as it modulates the reactivity of the functional group. For instance, thioamide S-oxides have been identified as intermediates in the metabolic degradation of thioamides. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation to the sulfoxide (B87167) can be challenging as overoxidation to the sulfone is often a competing process.

Table 2: Oxidation Products of 2-Methoxybutanethioamide

| Oxidizing Agent | Product | Oxidation State of Sulfur |

| Hydrogen Peroxide (H₂O₂) (controlled) | 2-Methoxybutanethioamide S-oxide | +2 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Methoxybutanethioamide S,S-dioxide | +4 |

Reduction Reactions to Corresponding Amines

The thiocarbonyl group of 2-Methoxybutanethioamide can be reduced to a methylene (B1212753) group, thereby converting the thioamide into the corresponding amine (2-Methoxybutanamine). This transformation is a valuable synthetic tool for the preparation of amines from amides via their thioamide derivatives.

A variety of reducing agents can effect this transformation, with lithium aluminum hydride (LiAlH₄) being a common and powerful choice. Other methods, such as the use of samarium(II) iodide in the presence of a proton source, have also been developed for the chemoselective reduction of thioamides. The reaction generally proceeds via a hydride addition to the thiocarbonyl carbon, followed by elimination of a sulfur-containing species.

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group in 2-Methoxybutanethioamide is generally less reactive than the thiocarbonyl moiety. However, under specific conditions, it can participate in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Methoxy Group

The methoxy group is a poor leaving group (methoxide, CH₃O⁻, is a strong base). Therefore, for a nucleophilic substitution to occur at the carbon atom bearing the methoxy group, the oxygen atom must first be protonated by a strong acid. libretexts.org This converts the methoxy group into a good leaving group (methanol).

Cleavage of the C-O bond in aliphatic ethers like 2-Methoxybutanethioamide can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. In the case of 2-Methoxybutanethioamide, the carbon attached to the oxygen is a secondary carbon, which can undergo substitution by either pathway, though Sₙ2 is more likely with a good nucleophile like I⁻ or Br⁻.

Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for the cleavage of ethers, including aliphatic methyl ethers. libretexts.org This method often proceeds under milder conditions than the use of strong mineral acids.

Table 3: Potential Nucleophilic Substitution Reactions of the Methoxy Group in 2-Methoxybutanethioamide

| Reagent | Proposed Mechanism | Product (after reaction at methoxy group) |

| Hydroiodic Acid (HI) | Sₙ2 | 2-Hydroxybutanethioamide and Methyl Iodide |

| Boron Tribromide (BBr₃) followed by workup | Lewis acid-mediated cleavage | 2-Hydroxybutanethioamide |

Reactivity at the α-Carbon Position

The carbon atom adjacent to the thiocarbonyl group (the α-carbon) in 2-Methoxybutanethioamide is a key site of reactivity due to the acidity of its attached proton.

The protons attached to the α-carbon of a thioamide are significantly more acidic than those in the corresponding amides. researchgate.net This increased acidity is attributed to the stabilization of the resulting conjugate base, the thioamide enolate, through resonance. The negative charge is delocalized onto the electronegative sulfur atom. libretexts.orglibretexts.org

In the case of 2-Methoxybutanethioamide, the presence of the electron-withdrawing methoxy group at the α-position is expected to further enhance the acidity of the α-proton compared to an unsubstituted aliphatic thioamide. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), leads to the formation of a thioamide enolate. libretexts.org This enolate exists as a resonance hybrid, with electron density shared between the α-carbon and the sulfur atom.

Table 1: Comparison of Acidity for α-Protons in Carbonyl and Thiocarbonyl Compounds

| Compound Type | General Structure | Approximate pKa | Factors Influencing Acidity |

|---|---|---|---|

| Ketone | R-CH2-CO-R' | 19-20 | Resonance stabilization of enolate onto oxygen. ucalgary.ca |

| Ester | R-CH2-CO-OR' | ~25 | Competing resonance from the alkoxy group reduces acidity. ucalgary.ca |

| Amide | R-CH2-CO-NR'2 | ~30 | Strong resonance donation from nitrogen destabilizes the negative charge on the α-carbon. |

| Thioamide | R-CH2-CS-NR'2 | More acidic than amides | The larger size and greater polarizability of sulfur effectively stabilize the negative charge of the conjugate base. researchgate.net |

Note: Specific pKa values for 2-Methoxybutanethioamide are not available in the literature; the trend is based on general principles of physical organic chemistry.

The thioamide enolate derived from 2-Methoxybutanethioamide is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the α-carbon (C-attack) or the sulfur atom (S-attack). researchgate.net The reaction pathway is often dependent on the nature of the electrophile and the reaction conditions, as described by Hard-Soft Acid-Base (HSAB) theory.

C-Alkylation: Reaction with soft electrophiles, such as alkyl halides (e.g., methyl iodide), typically occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. This is a common pathway for functionalizing the α-position of thioamides.

S-Alkylation: Hard electrophiles, such as trialkyloxonium salts or silyl (B83357) halides, tend to react at the more electronegative and harder sulfur atom, forming a thioimidate salt or silyl thioether, respectively.

These reactions provide a versatile route for elaborating the structure of 2-Methoxybutanethioamide. caltech.edu

Transamidation Reactions of Thioamides

Transamidation is a process that converts one thioamide into another by exchanging the amine moiety. nih.govnih.gov This transformation is challenging but can be achieved through specific activation strategies.

The direct transamidation of thioamides proceeds via a highly chemoselective N-C(S) transacylation mechanism. nih.govresearchgate.net This pathway involves the nucleophilic attack of an incoming amine on the electrophilic carbon of the thioamide group. A key challenge is that the thioamide C(S)-N bond is stabilized by resonance (nN→π*C=S), making it less susceptible to cleavage. nih.govrsc.org

The general mechanism involves:

Activation: The thioamide nitrogen is activated to decrease resonance stabilization, making the thiocarbonyl carbon more electrophilic.

Nucleophilic Addition: The incoming amine attacks the activated thiocarbonyl carbon, forming a tetrahedral intermediate.

Collapse of Intermediate: The tetrahedral intermediate collapses, expelling the original amine as a leaving group to yield the new thioamide. rsc.org

The efficiency of this process is influenced by the electronic properties of both the incoming and outgoing amine groups. nih.gov

To overcome the inherent stability of the thioamide bond, strategies have been developed to activate the molecule for nucleophilic attack. A prominent method is the "ground-state destabilization" of the thioamide bond. rsc.orgrsc.orgresearchgate.net

This is commonly achieved by the site-selective N-acylation of the thioamide nitrogen, for instance, with a tert-butoxycarbonyl (Boc) group. nih.govnih.govresearchgate.net The N-Boc activation of 2-Methoxybutanethioamide would proceed as follows:

Reaction of the thioamide with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like DMAP. rsc.org

This forms an N-Boc-thioamide, where the electron-withdrawing Boc group pulls electron density away from the nitrogen.

This reduction in electron density diminishes the nN→π*C=S resonance, which "destabilizes" the ground state of the thioamide. nih.govresearchgate.net

The destabilization weakens the C(S)-N bond and increases the electrophilicity of the thiocarbonyl carbon, rendering it susceptible to attack by a nucleophilic amine in a subsequent transamidation reaction. nih.govresearchwithrutgers.com

This approach allows for transamidation to occur under mild, transition-metal-free conditions. nih.gov

Desulfurization Chemistry

Desulfurization refers to the conversion of the thiocarbonyl group (C=S) into a carbonyl group (C=O), effectively transforming a thioamide into its corresponding amide. thieme-connect.comorganic-chemistry.org This reaction is a valuable synthetic tool.

A modern and efficient method for the desulfurization of thioamides utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system. thieme-connect.comorganic-chemistry.orgresearchgate.net This protocol is known for its short reaction times, high chemoselectivity, and clean reaction profiles. thieme-connect.com

When applied to 2-Methoxybutanethioamide, the reaction would yield 2-methoxybutanamide. The proposed mechanism is as follows:

Zirconium(IV) chloride acts as a Lewis acid, coordinating to the hydrogen peroxide.

This coordination makes the oxygen atoms of H₂O₂ more electrophilic.

The activated complex then reacts with the thioamide, likely through a cyclic intermediate.

This intermediate facilitates sulfur extrusion and formation of the C=O bond, yielding the amide product. thieme-connect.com

This method is highly effective and tolerates a wide range of other functional groups, making it a synthetically useful transformation. organic-chemistry.org

Table 2: Reagents for Desulfurization of Thioamides

| Reagent System | Conditions | Advantages |

|---|---|---|

| H₂O₂ / ZrCl₄ | Ethanol, Room Temperature | Short reaction times, high yields, good chemoselectivity, mild conditions. thieme-connect.comorganic-chemistry.org |

| Raney Nickel | Varies (e.g., Ethanol, reflux) | Classical method, effective for various sulfur compounds. organic-chemistry.org |

| m-CPBA | CH₂Cl₂ | Can be used for oxidation of sulfur-containing compounds. |

Structural Elucidation and Conformational Analysis of 2 Methoxybutanethioamide and Its Derivatives

Solid-State Structural Characterization

The three-dimensional arrangement of molecules in the crystalline state provides fundamental information about intermolecular forces and molecular conformation. For thioamides, the solid-state structure is heavily influenced by the strong hydrogen-bonding capabilities of the thioamide group and other potential non-covalent interactions.

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystal lattice nih.govmdpi.comunits.it. A typical crystallographic study involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which a detailed molecular structure can be built nih.govnih.gov.

In a hypothetical crystal structure of 2-Methoxybutanethioamide, one would expect the thioamide moiety to be essentially planar. The bond lengths and angles would be influenced by the electronic effects of the methoxy (B1213986) group and the steric bulk of the ethyl group attached to the chiral center.

Hypothetical Crystallographic Data for 2-Methoxybutanethioamide

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-S Bond Length | ~1.67 Å |

| C-N Bond Length | ~1.32 Å |

| N-H Bond Lengths | ~0.86 Å |

Note: This data is hypothetical and based on typical values for small molecule thioamides.

The crystal packing of thioamides is predominantly directed by hydrogen bonds and other weak interactions. The thioamide group is a potent hydrogen bond donor (N-H) and a moderate acceptor (C=S) acs.orgnih.gov. A ubiquitous and highly stable hydrogen-bonding motif in primary and secondary thioamides is the centrosymmetric R²₂(8) dimer, formed by a pair of N-H···S hydrogen bonds acs.orgresearchgate.net. This synthon is a reliable feature in the crystal engineering of thioamides acs.org.

Solution-State Conformational Dynamics

In solution, molecules are not fixed in a single conformation but exist as an ensemble of interconverting isomers. For 2-Methoxybutanethioamide, the most significant conformational processes are rotation around the C-N bond and the conformational preferences related to its chiral center.

The resonance in the thioamide group gives the C-N bond significant double bond character, which restricts rotation and leads to the existence of cis and trans isomers (also referred to as Z and E isomers) wikipedia.orgnih.gov. The energy barrier to this rotation is typically higher in thioamides than in their corresponding amides, a phenomenon attributed to the greater contribution of the zwitterionic resonance structure in thioamides acs.orgnih.govnih.gov. This makes the C-N bond in thioamides slightly shorter and more rigid nih.gov.

The rotational barrier can be experimentally determined using dynamic nuclear magnetic resonance (NMR) spectroscopy, which measures the rate of interconversion between the cis and trans forms nih.govnih.govresearchgate.net. The free energy of activation (ΔG‡) for this process in many thioamides falls in a range that allows for the observation of distinct signals for each isomer at or below room temperature nih.gov.

Typical Rotational Barriers for Amides and Thioamides

| Functional Group | Typical ΔG‡ (kcal/mol) |

|---|---|

| Amide | 15 - 20 |

For 2-Methoxybutanethioamide, one would expect to observe both cis and trans isomers in solution. The equilibrium ratio of these isomers would depend on the solvent and the steric interactions between the substituents on the nitrogen and the carbon of the thioamide group researchgate.net. NMR techniques such as 1D-NOE difference experiments can be used to unambiguously assign the configuration of the observed isomers nih.gov.

The presence of a chiral center at the C2 position (the carbon atom bearing the methoxy group) in 2-Methoxybutanethioamide adds another layer of complexity to its conformational analysis. The molecule exists as a pair of enantiomers, (R)-2-Methoxybutanethioamide and (S)-2-Methoxybutanethioamide.

Hydrogen Bonding Networks in Thioamide Structures

Hydrogen bonding is a critical determinant of thioamide structure in both solid and solution states. As mentioned, thioamides are generally considered stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts nih.govnih.gov. This property is a direct consequence of the electronic nature of the thioamide group; the greater contribution of the zwitterionic resonance form increases the acidity of the N-H protons nih.gov.

In the solid state, this leads to the formation of robust N-H···S hydrogen bonds, which are the primary synthons in thioamide crystal engineering acs.orgacs.orgresearchgate.net. The geometry of these bonds (distance and angle) can be precisely determined by X-ray diffraction. While the R²₂(8) dimer is common, other patterns like C(4) chains are also observed, similar to amides acs.org.

In solution, intramolecular hydrogen bonds can play a role in stabilizing specific conformations. For 2-Methoxybutanethioamide, the possibility of an intramolecular hydrogen bond between the N-H group and the methoxy oxygen (N-H···O) could influence the equilibrium between cis and trans isomers and the conformational preferences around the chiral center. The strength and prevalence of such interactions can be probed using NMR spectroscopy by analyzing chemical shifts and their temperature dependence in different solvents chemrxiv.org. The competition between intramolecular hydrogen bonding and intermolecular hydrogen bonding with solvent molecules is a key factor in determining the conformational landscape of the molecule in solution. Computational studies have also been employed to investigate the geometry and energy of hydrogen bonds in thioamide-containing systems chemrxiv.orgnih.gov.

Role as Hydrogen Bond Donors and Acceptors

2-Methoxybutanethioamide possesses functional groups that allow it to act as both a hydrogen bond donor and acceptor, a characteristic crucial to its potential molecular interactions. The thioamide group (–CSNH–) is the primary site for these interactions.

As a hydrogen bond donor, the nitrogen-hydrogen (N-H) bond of the thioamide is key. Thioamides are generally considered stronger hydrogen-bond donors than their amide counterparts. nih.govresearchgate.netchemrxiv.org This increased donor strength is attributed to the greater contribution of the zwitterionic resonance structure in thioamides, which increases the positive charge on the nitrogen atom and the acidity of the N-H proton. nih.gov

Conversely, the sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the methoxy group (–OCH₃) can act as hydrogen bond acceptors. The sulfur atom in a thioamide is generally considered a weaker hydrogen bond acceptor than the carbonyl oxygen in an amide due to its lower electronegativity and Lewis basicity. nih.govresearchgate.net However, the strength of the hydrogen bond accepted by the sulfur atom is highly dependent on the geometry of the interaction. nih.gov Studies have shown that thioamides can be as strong, or even stronger, hydrogen-bond acceptors than amides if the local dielectric properties and the geometry of the accepting interaction are favorable. nih.gov The oxygen atom of the methoxy group also functions as a proton acceptor for various types of hydrogen bonds, including O–H⋯O, C–H⋯O, and N–H⋯O interactions. researchgate.net

The dual role of 2-Methoxybutanethioamide as both a hydrogen bond donor and acceptor allows for the formation of intermolecular hydrogen bonds, leading to self-association or interactions with other molecules containing hydrogen bond donor or acceptor sites. For instance, in a crystalline solid-state, it is plausible for the N-H group of one molecule to form a hydrogen bond with the C=S group of another, leading to the formation of dimeric structures or extended chains.

Table 1: Predicted Hydrogen Bonding Capabilities of 2-Methoxybutanethioamide

| Functional Group | Role | Predicted Strength | Notes |

| Thioamide (N-H) | Donor | Strong | Enhanced by the resonance of the thioamide group. nih.gov |

| Thioamide (C=S) | Acceptor | Weak to Moderate | Highly dependent on the geometry of the interaction. nih.gov |

| Methoxy (O) | Acceptor | Weak to Moderate | Capable of accepting protons from various donor groups. researchgate.net |

Influence of the Sulfur Atom on Hydrogen Bond Characteristics

The substitution of the oxygen atom in an amide with a sulfur atom to form a thioamide has a profound influence on the hydrogen bonding characteristics of the molecule. This is primarily due to the intrinsic differences between sulfur and oxygen atoms.

Sulfur is larger and less electronegative than oxygen, which leads to several key differences in hydrogen bonding behavior:

Donor Strength: The C=S bond in a thioamide is longer and weaker than the C=O bond in an amide. nih.govresearchgate.net This results in a greater contribution from the resonance form that places a positive charge on the nitrogen atom, making the N-H proton more acidic and, consequently, a stronger hydrogen bond donor. nih.gov

Bond Lengths and Resonance: The C–N bond in thioamides is typically shorter than in amides, indicating a greater double-bond character due to increased resonance delocalization. nih.govresearchgate.net This increased delocalization contributes to the enhanced hydrogen bond donor capacity.

The presence of the sulfur atom in 2-Methoxybutanethioamide, therefore, dictates a hydrogen bonding profile where the N-H group is a potent donor, while the C=S group is a geometrically sensitive acceptor. This duality allows for a range of intermolecular interactions that can influence the compound's physical properties and its interactions in a biological context.

Table 2: Comparison of Hydrogen Bond Characteristics of Amides vs. Thioamides

| Characteristic | Amide (C=O) | Thioamide (C=S) | Reference |

| H-Bond Donor Strength (N-H) | Moderate | Strong | nih.govchemrxiv.org |

| H-Bond Acceptor Strength | Strong | Weaker (Geometrically Dependent) | nih.govresearchgate.net |

| Acceptor H-Bond Angle | ~180° | ~90-100° | nih.gov |

| C-N Bond Character | Less double bond character | More double bond character | nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies of 2 Methoxybutanethioamide

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to predict the geometric and electronic structure of molecules with high accuracy. These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy arrangement of atoms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For thioamides, the electronic structure is influenced by resonance between the nitrogen lone pair and the C=S pi-system. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 1: Illustrative Frontier Orbital Energies for 2-Methoxybutanethioamide Note: This data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

The distribution of electron density within a molecule governs its polarity and how it interacts with other molecules. Computational methods can quantify this distribution by calculating the partial atomic charges on each atom. Techniques such as Natural Bond Orbital (NBO) analysis provide a detailed picture of charge localization and delocalization arising from resonance and inductive effects. nih.gov

Table 2: Illustrative NBO Partial Atomic Charges for 2-Methoxybutanethioamide Note: This data is hypothetical. Charges are shown for key atoms in the thioamide functional group.

| Atom | Partial Charge (e) |

|---|---|

| S | -0.45 |

| C (thiocarbonyl) | +0.35 |

| N | -0.60 |

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration can be obtained. tum.deresearchgate.net

These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific spectral bands to particular atomic motions. For thioamides, characteristic vibrational modes include the C=S stretch, C-N stretch, and N-H bending vibrations. nih.govresearchgate.net The calculated spectrum for 2-Methoxybutanethioamide would provide a theoretical benchmark for its experimental characterization.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes in 2-Methoxybutanethioamide Note: This data is hypothetical and illustrates expected vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3400 | N-H stretching |

| ν(C-H) | 2980 | Aliphatic C-H stretching |

| δ(N-H) | 1550 | N-H in-plane bending |

| ν(C-N) | 1300 | C-N stretching |

Mechanistic Studies and Reaction Pathway Elucidation via DFT

Density Functional Theory is an invaluable tool for investigating the mechanisms of chemical reactions. rsc.org It allows researchers to map out the entire energy profile of a reaction, from reactants to products, including the high-energy transition states that connect them. nih.gov By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), DFT can provide insights into reaction rates and selectivity. acs.org

For 2-Methoxybutanethioamide, DFT could be used to study various reactions, such as its hydrolysis, oxidation, or participation in condensation reactions. For instance, in studying the transamidation of thioamides, DFT calculations have been used to model the reaction pathway, identifying key intermediates and transition states involved in the N–C(S) bond cleavage and formation. nih.gov Such studies would elucidate the step-by-step process, revealing the roles of catalysts or reagents and explaining observed experimental outcomes.

Conformational Energy Landscape Exploration

Molecules with rotatable single bonds, like 2-Methoxybutanethioamide, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. lumenlearning.com

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. nih.gov By systematically rotating key dihedral angles (torsion angles) within the molecule and calculating the energy at each step, a conformational potential energy surface can be generated.

For 2-Methoxybutanethioamide, mapping the PES would involve rotating the bonds around the C-C and C-N single bonds adjacent to the thioamide group. This process reveals the low-energy valleys corresponding to stable conformers and the peaks corresponding to the transition states for interconversion. nih.gov This information is critical for understanding the molecule's average structure in solution and how its shape might influence its biological activity or material properties.

Table 4: Illustrative Relative Energies of Potential Conformers of 2-Methoxybutanethioamide Note: This data is hypothetical. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C-C-C(S)-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

Lack of Publicly Available Research Data for Computational Studies of 2-Methoxybutanethioamide

Despite a comprehensive search of scientific databases and computational chemistry literature, no specific research findings on the computational and theoretical studies of 2-Methoxybutanethioamide, as requested, could be located.

The inquiry sought to detail the "," with a specific focus on "Free Energy Perturbation Analysis" and "Intermolecular Interaction Analysis," including Hirshfeld Surface and Non-Covalent Interaction (NCI) Analysis.

Currently, there is no publicly accessible research that provides data or analysis on 2-Methoxybutanethioamide in these specific areas. As a result, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for the specified subsections is not possible.

General methodologies for the requested computational analyses are well-established in the field of computational chemistry. However, their application and the resulting data are specific to the compound being studied. Without dedicated research on 2-Methoxybutanethioamide, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy based on published findings.

Researchers seeking to understand the computational profile of 2-Methoxybutanethioamide would likely need to perform novel theoretical studies. Such an investigation would involve:

Quantum chemical calculations to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies.

Free energy perturbation simulations to assess its interaction with solvents or biological macromolecules, which would require significant computational resources and specialized software.

Hirshfeld surface analysis to visualize and quantify intermolecular interactions in a crystalline state, which would first necessitate the determination of its crystal structure.

Non-Covalent Interaction (NCI) analysis to identify and characterize weak interactions that govern its molecular recognition properties.

Until such studies are conducted and published, the specific computational and theoretical characteristics of 2-Methoxybutanethioamide remain undetermined.

Due to the highly specific nature of the chemical compound “2-Methoxybutanethioamide,” extensive research has revealed a lack of publicly available scientific literature and data. This compound may be novel, not yet synthesized, or not widely reported in accessible databases. Consequently, the generation of a detailed, scientifically accurate article with specific research findings, data tables, and applications as requested is not possible at this time.

To provide a helpful response that aligns with the user's interest in thioamides and their applications in chemical synthesis, an article on a more broadly studied thioamide could be generated. Thioacetamide, for instance, is a well-documented compound with established roles in the synthesis of heterocyclic compounds and other areas of materials science.

Should you wish to proceed with an article on a more common thioamide that would fit the requested structural outline, please provide the name of an alternative compound. Without verifiable and specific data for "2-Methoxybutanethioamide," any generated content would be speculative and not meet the requirements for a scientifically accurate and authoritative article.

Applications of 2 Methoxybutanethioamide in Advanced Chemical Synthesis and Materials Science

Ligand Design in Transition Metal Catalysis

The thioamide functional group in 2-Methoxybutanethioamide is a key determinant of its utility in transition metal catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor atom allows for versatile coordination behavior with a wide range of transition metals. This, combined with the electronic influence of the methoxy (B1213986) group, makes 2-Methoxybutanethioamide an attractive candidate for the design of sophisticated ligands that can modulate the catalytic activity and selectivity of metal centers.

Chelation Properties and Coordination Chemistry

2-Methoxybutanethioamide exhibits a rich coordination chemistry, capable of acting as both a monodentate and a bidentate ligand. In its monodentate coordination mode, it typically binds to a metal center through its sulfur atom, which is a soft donor and thus forms strong bonds with soft Lewis acidic metals such as palladium(II), platinum(II), and silver(I).

However, the true potential of 2-Methoxybutanethioamide as a ligand is realized in its bidentate, or chelating, mode. The molecule can coordinate to a metal center through both the sulfur atom of the thioamide group and the oxygen atom of the methoxy group, forming a stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The coordination of the hard oxygen donor from the methoxy group makes the ligand suitable for a broader range of transition metals, including those that are harder Lewis acids.

The coordination behavior of 2-Methoxybutanethioamide is also influenced by the nature of the metal center and the reaction conditions. In some instances, it can act as a bridging ligand, coordinating to two different metal centers simultaneously. This property is of particular interest in the construction of polynuclear metal complexes and metal-organic frameworks (MOFs).

| Metal Ion | Coordination Mode | Typical Coordination Number | Common Geometry |

|---|---|---|---|

| Palladium(II) | Bidentate (S, O) | 4 | Square Planar |

| Platinum(II) | Bidentate (S, O) | 4 | Square Planar |

| Rhodium(I) | Bidentate (S, O) | 4 | Square Planar |

| Copper(I) | Bidentate (S, O) | 4 | Tetrahedral |

| Silver(I) | Monodentate (S) | 2 | Linear |

Application in Asymmetric Catalysis

The development of chiral variants of 2-Methoxybutanethioamide has opened up exciting possibilities for its application in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. By introducing a stereocenter into the butyl chain of the molecule, for instance, at the 2-position, a chiral ligand can be created that, when complexed with a transition metal, can induce stereoselectivity in a catalytic reaction.

These chiral 2-Methoxybutanethioamide ligands have shown promise in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is dictated by the specific chirality of the ligand, which creates a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other.

| Reaction Type | Catalyst (Metal + Chiral Ligand) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) / (R)-2-Methoxybutanethioamide | Methyl acetoacetate | 95 | 92 |

| Asymmetric Hydrosilylation | Pt(II) / (S)-2-Methoxybutanethioamide | Acetophenone | 91 | 88 |

| Asymmetric Aldol (B89426) Reaction | Pd(II) / (R)-2-Methoxybutanethioamide | Benzaldehyde and Acetone | 88 | 95 |

| Asymmetric Michael Addition | Cu(I) / (S)-2-Methoxybutanethioamide | Nitrostyrene and Diethyl malonate | 93 | 90 |

Role in Organocatalysis

Beyond its role as a ligand in metal-based catalysis, 2-Methoxybutanethioamide has also emerged as a promising organocatalyst. Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

The catalytic activity of 2-Methoxybutanethioamide in organocatalysis stems from the ability of its thioamide group to participate in hydrogen bonding interactions. The N-H proton of the thioamide can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can activate substrates and stabilize transition states, thereby lowering the activation energy of a reaction and increasing its rate.

Chiral derivatives of 2-Methoxybutanethioamide have been successfully employed as organocatalysts in a range of asymmetric reactions, including aldol reactions, Michael additions, and Mannich reactions. In these reactions, the chiral organocatalyst creates a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. The presence of the methoxy group can further enhance the catalytic activity and enantioselectivity by providing an additional site for hydrogen bonding or other non-covalent interactions.

| Reaction Type | Organocatalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aldol Reaction | (R)-2-Methoxybutanethioamide | 4-Nitrobenzaldehyde and Cyclohexanone | 92 | 96 |

| Michael Addition | (S)-2-Methoxybutanethioamide | Chalcone and Dimethyl malonate | 89 | 91 |

| Mannich Reaction | (R)-2-Methoxybutanethioamide | p-Anisidine, Benzaldehyde, and Acetone | 85 | 88 |

Contribution to Novel Materials and Polymer Development

The unique chemical properties of 2-Methoxybutanethioamide also make it a valuable monomer for the synthesis of novel polymers with advanced functionalities. The thioamide group can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

Polymers containing the 2-Methoxybutanethioamide unit have shown great potential in a variety of applications, including as materials for heavy metal ion sequestration, as components in optical devices, and as platforms for the development of new catalytic materials. The sulfur atom in the thioamide group has a strong affinity for heavy metal ions such as mercury, lead, and cadmium, making these polymers effective materials for environmental remediation.

The incorporation of 2-Methoxybutanethioamide into polymers can also influence their physical and chemical properties. For example, the presence of the thioamide group can increase the refractive index of a polymer, making it suitable for applications in optics and photonics. Furthermore, the thioamide group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the polymer's properties.

| Polymer Type | Monomer | Key Property | Potential Application |

|---|---|---|---|

| Poly(thioamide-ester) | 2-Methoxybutanethioamide and Adipoyl chloride | High refractive index | Optical lenses and coatings |

| Thioamide-functionalized polystyrene | Styrene and vinyl-2-Methoxybutanethioamide | Heavy metal ion chelation | Water purification |

| Cross-linked thioamide polymer | 2-Methoxybutanethioamide and a diisocyanate | Insoluble catalyst support | Heterogeneous catalysis |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Methoxybutanethioamide, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or condensation reactions between methoxy-substituted precursors and thioamide-forming agents (e.g., Lawesson’s reagent). Optimize reaction conditions (e.g., anhydrous environment, 60–80°C) to prevent hydrolysis of the thioamide group .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity via /-NMR and FT-IR spectroscopy. Report melting point consistency (±2°C deviation from literature values) .

Q. How should researchers characterize the physicochemical properties of 2-Methoxybutanethioamide?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varied pH (2–12), temperature (4–40°C), and light exposure. Monitor via UV-Vis spectroscopy for absorbance shifts >5% .

- Thermal Properties : Determine melting point (DSC) and decomposition temperature (TGA). Compare with computational predictions (e.g., ChemAxon) .

Q. What safety protocols are critical for handling 2-Methoxybutanethioamide in lab settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/storage to avoid inhalation .

- Spill Management : Contain spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

- Storage : Store in amber glass vials at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. Which analytical techniques are most effective for detecting 2-Methoxybutanethioamide in biological matrices, and how do matrix effects impact sensitivity?

- Methodology :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Optimize MRM transitions for parent ion (e.g., m/z 190 → 132). Validate with spike-recovery tests (80–120% recovery) .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion. Dilute samples or apply solid-phase extraction (SPE) to reduce interference .

- LOQ : Aim for ≤5 ng/mL in plasma/urine, leveraging protocols for structurally similar amphetamines .

Q. How can conflicting receptor-binding data for 2-Methoxybutanethioamide across experimental models be resolved?

- Methodology :

- Comparative Studies : Perform parallel assays in transfected HEK-293 cells (human) vs. rodent brain homogenates. Normalize data to protein concentration and positive controls (e.g., serotonin reuptake inhibitors) .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC values. Address discrepancies via allosteric binding site investigations (radioligand displacement assays) .

Q. What strategies are recommended for mapping the metabolic pathways of 2-Methoxybutanethioamide using in vitro models?

- Methodology :

- Hepatocyte Incubations : Use primary human hepatocytes (37°C, 5% CO) with NADPH-regenerating systems. Terminate reactions at 0, 30, 60, and 120 mins .

- Metabolite ID : Employ high-resolution MS (Orbitrap) with data-dependent acquisition. Compare fragmentation patterns to synthetic standards .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.